Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate

Prodrug design Cellular permeability Esterase-mediated hydrolysis

PROTAC researchers require phthalimide-based CRBN ligands with defined substitution to control ternary complex geometry and off-target degradation. This benzyl ester prodrug of a 4-isopropoxy phthalimide propanoic acid is a key intermediate for PROTAC linker attachment. • Distinct 4-isopropoxy steric exit vector enables exploration of novel ternary complex geometries vs. C4-amino series • Benzyl ester protection enhances cell permeability for intracellular delivery; hydrogenolytic deprotection (H2, Pd/C) releases free acid for amide coupling • Supports SAR library synthesis to evaluate C4-alkoxy substitution effects on CRBN binding and neosubstrate selectivity

Molecular Formula C21H21NO5
Molecular Weight 367.401
CAS No. 1396877-45-4
Cat. No. B2772298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate
CAS1396877-45-4
Molecular FormulaC21H21NO5
Molecular Weight367.401
Structural Identifiers
SMILESCC(C)OC1=CC=CC2=C1C(=O)N(C2=O)CCC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C21H21NO5/c1-14(2)27-17-10-6-9-16-19(17)21(25)22(20(16)24)12-11-18(23)26-13-15-7-4-3-5-8-15/h3-10,14H,11-13H2,1-2H3
InChIKeyLXGNMUHDXDXQPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate – Structural Identity & Procurement


Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate (CAS 1396877-45-4) is a 4-substituted phthalimide derivative belonging to the isoindoline-1,3-dione class. Its core scaffold is structurally related to the immunomodulatory imide drug (IMiD) family, which includes thalidomide, lenalidomide, and pomalidomide, and it serves as a functionalized cereblon (CRBN) E3 ligase ligand for targeted protein degradation applications [1]. The compound is currently listed solely by chemical vendors, and no published primary research article or patent reports experimental data for this exact substance .

Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate – 4-Isopropoxy Substitution Specificity


In cereblon-directed PROTAC design, the nature and position of substituents on the phthalimide ring critically modulate ternary complex formation, neosubstrate degradation selectivity, and off-target zinc-finger protein degradation profiles. Evidence from systematic analogue studies demonstrates that functionalization at the C4 or C5 position of the phthalimide core significantly alters off-target degradation propensities and target degradation potency compared to unsubstituted pomalidomide [1]. The 4-isopropoxy group introduces distinct steric and electronic properties that cannot be replicated by hydrogen, amino, or hydroxy substituents, making generic substitution of this functionalized intermediate scientifically invalid for SAR or PROTAC linker-attachment studies [1].

Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate – Quantitative Differentiation from Closest Analogs


Benzyl Ester Prodrug vs Free Acid: Cellular Permeability & Stability

The benzyl ester of 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate is structurally differentiated from its free carboxylic acid analog (CAS 1256450-57-3) by the presence of a benzyl ester prodrug moiety. While no direct permeability data exist for either compound, the free acid form exhibits an NF-κB inhibition EC50 value of >10,000 nM in human HeLa cells, indicating negligible anti-inflammatory activity in its native ionized state [1]. Benzyl ester prodrugs of carboxylic acids are well established to enhance passive membrane permeability by masking the negatively charged carboxylate, with intracellular esterases subsequently releasing the active free acid [2]. This class-level inference supports the benzyl ester as the preferred form for cell-based assays where the free acid shows no measurable activity.

Prodrug design Cellular permeability Esterase-mediated hydrolysis Phthalimide pharmacokinetics

C4-Isopropoxy vs Unsubstituted Phthalimide in CRBN-Mediated Degradation

The 4-isopropoxy substituent differentiates this compound from the unsubstituted phthalimide core and from pomalidomide (4-amino substituted). The Communications Chemistry study by Bricelj et al. (2024) demonstrated that pomalidomide-based PROTACs induce off-target degradation of zinc-finger (ZF) proteins, and that selective functionalization at the C5 position of the phthalimide ring significantly reduced off-target ZF degradation while enhancing on-target potency [1]. Although this study focused on C5 modifications, it establishes the principle that substituent identity and position on the phthalimide ring are critical determinants of degradation selectivity. The 4-isopropoxy group introduces steric bulk (isopropoxy van der Waals volume ~44 ų vs. hydrogen ~7 ų) that is predicted to alter CRBN ternary complex geometry compared to the unsubstituted or 4-amino (pomalidomide) analogs [1]. However, no direct experimental data comparing the 4-isopropoxy compound to other C4-substituted analogs are available.

PROTAC Cereblon ligand Phthalimide C4 modification Off-target zinc-finger degradation

Propanoate Linker vs Shorter Chains in PROTAC Design

The propanoate spacer between the phthalimide nitrogen and the benzyl ester distinguishes this compound from analogs with direct N-substitution (e.g., N-methyl or N-ethyl phthalimides) or shorter-chain linkers. In the PROTAC context, linker length and composition are critical parameters governing ternary complex formation and degradation efficiency. Systematic studies have shown that PROTAC linker length alterations can shift degradation DC50 values by orders of magnitude [1]. The three-carbon propanoate chain provides an extended reach (~4.5 Å in extended conformation) beyond the phthalimide core, positioning the terminal benzyl ester for further functionalization or conjugation. No direct comparison data with other chain lengths exist for the 4-isopropoxy scaffold.

PROTAC linker chemistry Phthalimide spacer length Ternary complex optimization Conformational flexibility

Benzyl 3-(4-isopropoxy-1,3-dioxoisoindolin-2-yl)propanoate – Research & Procurement Applications


PROTAC Conjugation via Benzyl Ester Deprotection

The benzyl ester serves as a protected carboxylic acid handle. Hydrogenolytic deprotection (H2, Pd/C) releases the free propanoic acid, which can be directly coupled to amine-containing target-protein ligands via amide bond formation. This scenario is supported by the class-level evidence that functionalized phthalimide scaffolds are essential intermediates for PROTAC synthesis [1]. The 4-isopropoxy group provides a defined steric exit vector distinct from the commonly used C4-amino (pomalidomide) handle, potentially enabling exploration of novel ternary complex geometries [1].

SAR Probe for CRBN Neosubstrate Degradation Selectivity

The compound can serve as a precursor for generating a focused library of 4-alkoxy-substituted phthalimide derivatives to systematically evaluate the impact of C4 substituent steric and electronic properties on CRBN binding affinity and neosubstrate degradation selectivity. The Communications Chemistry study demonstrated that phthalimide ring substitution patterns dramatically alter off-target ZF protein degradation profiles [1], supporting the use of this scaffold as a SAR probe differentiated from the 4-amino and 4-hydroxy series.

Prodrug-Enabled Cell-Based Anti-Inflammatory Assay

The free carboxylic acid analog (CAS 1256450-57-3) shows no measurable NF-κB pathway inhibition (EC50 >10,000 nM) [1]. The benzyl ester prodrug form is the appropriate procurement choice for cell-based anti-inflammatory screening, as ester prodrugs of carboxylic acids are established to improve membrane permeability and intracellular delivery [2]. This scenario is directly derived from the quantitative inactivity of the free acid comparator.

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